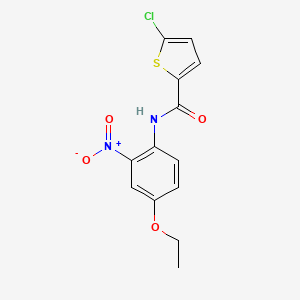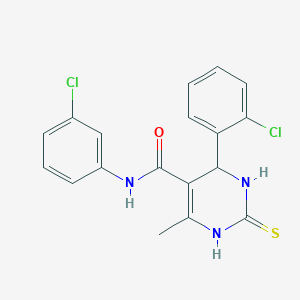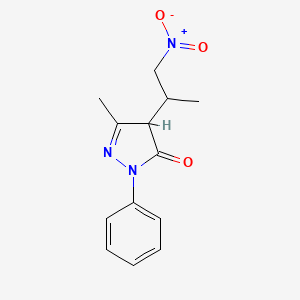![molecular formula C15H22INO2 B5111284 4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol](/img/structure/B5111284.png)
4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol, also known as DMPI, is a chemical compound that has been found to have potential applications in scientific research. DMPI is a member of the phenol family and is a derivative of the drug phenoxybenzamine. It has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is still being studied. In
Mécanisme D'action
The exact mechanism of action of 4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol is still being studied. It is thought to act as an antagonist at alpha-adrenergic receptors, which are involved in the regulation of blood pressure and other physiological processes. 4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and regulation. Additionally, 4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol has been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol has a variety of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells and tissues. 4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol has also been found to increase the activity of antioxidant enzymes, which protect cells from oxidative stress. Additionally, 4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol has been shown to inhibit the production of pro-inflammatory cytokines, which can contribute to the development of chronic inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol in lab experiments is its ability to cross the blood-brain barrier, allowing it to act on the central nervous system. Additionally, 4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol has been found to have low toxicity in animal studies, making it a safer option for use in research. One limitation of 4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
Orientations Futures
There are several potential future directions for research on 4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. 4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol's neuroprotective effects and ability to cross the blood-brain barrier make it a promising candidate for further study. Additionally, 4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol's anticancer and anti-inflammatory properties make it a potential candidate for the development of new cancer therapies and treatments for inflammatory diseases. Further research is needed to fully understand the mechanism of action of 4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol and its potential applications in scientific research.
Méthodes De Synthèse
4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol can be synthesized through a multistep process starting with 4-methoxyphenol. The first step involves the protection of the phenol group with a tert-butyldimethylsilyl (TBDMS) group. This is followed by the iodination of the aromatic ring using iodine and silver nitrate. The piperidine moiety is then added through a Grignard reaction, and the TBDMS group is removed with tetra-n-butylammonium fluoride. The final product is obtained through purification using column chromatography.
Applications De Recherche Scientifique
4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol has been found to have potential applications in scientific research. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. 4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol has also been found to have anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, 4-[(3,5-dimethyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol has been shown to have anti-inflammatory effects, reducing inflammation in animal models of arthritis and colitis.
Propriétés
IUPAC Name |
4-[(3,5-dimethylpiperidin-1-yl)methyl]-2-iodo-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22INO2/c1-10-4-11(2)8-17(7-10)9-12-5-13(16)15(18)14(6-12)19-3/h5-6,10-11,18H,4,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBSGCAVGSCUOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=CC(=C(C(=C2)I)O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5426523 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]-7,8,9,10-tetrahydro-6H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carbonitrile](/img/structure/B5111214.png)
![diethyl [4-(2,4-dimethylphenoxy)butyl]malonate](/img/structure/B5111222.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5111224.png)

![4-(4-{[4-(2-chlorobenzyl)-4-(hydroxymethyl)-1-piperidinyl]methyl}phenyl)-3-butyn-1-ol](/img/structure/B5111235.png)
![3,4-dichloro-N-[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5111240.png)
![N~2~-(4-chlorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5111246.png)
![1-(2-ethoxyphenyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5111254.png)
![2-[4-(2-chlorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5111268.png)


![N-{[benzyl(propyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5111289.png)
![ethyl 4-amino-2-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5111293.png)